METHYL 2-{[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]FORMAMIDO}ACETATE
Overview
Description
METHYL 2-{[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]FORMAMIDO}ACETATE is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core. This compound is part of a broader class of N-heterocyclic compounds known for their significant roles in medicinal chemistry and material science due to their unique structural and functional properties .
Preparation Methods
The synthesis of METHYL 2-{[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]FORMAMIDO}ACETATE typically involves a multicomponent reaction. One common method includes the reaction of hydrazine hydrate, 2-(arylhydrazono)malononitrile, and unsymmetrical β-diketones in the presence of p-toluenesulphonic acid under solvent-free conditions . This method is advantageous due to its mild conditions, atom economy, and practical simplicity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazolo[1,5-a]pyrimidine core.
Common reagents used in these reactions include hydrazine hydrate, malononitrile, and β-diketones. Major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
METHYL 2-{[5-(3,4-DIMETHYLPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]FORMAMIDO}ACETATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis due to its versatile reactivity.
Industry: It is used in the development of new materials with unique photophysical properties.
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition. It targets specific enzymes involved in cell cycle regulation, such as CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The molecular pathways involved include the inhibition of kinase activity, which is crucial for cell proliferation.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 7-aryl-5-methyl-2-amino-3-(4′-arylazo)-pyrazolo[1,5-a]pyrimidines
- 5-aryl-7-trifluoromethyl-2-amino-3-(4′-arylazo)-pyrazolo[1,5-a]pyrimidines
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents, which can significantly affect their biological activity and applications
Properties
IUPAC Name |
methyl 2-[[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O3/c1-10-4-5-12(6-11(10)2)13-7-15(19(20,21)22)26-16(24-13)8-14(25-26)18(28)23-9-17(27)29-3/h4-8H,9H2,1-3H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKSAVBOKMZVGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NCC(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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